Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 34164-92-6 . It has a molecular weight of 220.1 . The IUPAC name for this compound is imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is 1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Catalysis
These compounds may also find application in catalysis, where they can facilitate chemical reactions, potentially leading to more efficient industrial processes.
Each application area is a field of active research and development, and the specific roles of “Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride” within these fields are being explored through ongoing scientific studies .
Safety and Hazards
The safety information for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that there is potential for future research and development of imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, in the field of medicinal chemistry .
Mechanism of Action
Target of Action
This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridines are known to interact with their targets through various mechanisms, including direct functionalization
Biochemical Pathways
Imidazopyridines are known to be involved in a variety of biochemical processes due to their wide range of applications in medicinal chemistry . More detailed studies are required to identify the specific pathways affected by this compound.
Result of Action
Some imidazopyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines , suggesting potential anticancer applications.
properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOITURAHACDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681076 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34164-92-6 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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